molecular formula C8H5ClF2O2 B1521404 Methyl 3-chloro-2,4-difluorobenzoate CAS No. 948833-74-7

Methyl 3-chloro-2,4-difluorobenzoate

Cat. No. B1521404
CAS RN: 948833-74-7
M. Wt: 206.57 g/mol
InChI Key: GKYHTALZVVERSW-UHFFFAOYSA-N
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Description

“Methyl 3-chloro-2,4-difluorobenzoate” is a chemical compound with the molecular formula C8H5ClF2O2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “Methyl 3-chloro-2,4-difluorobenzoate” can be represented by the InChI code: 1S/C8H5ClF2O2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,1H3 . This indicates the presence of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 2 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

“Methyl 3-chloro-2,4-difluorobenzoate” is a solid at room temperature . It has a molecular weight of 206.57 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Material Science

This compound could potentially be used in the field of material science. The team of scientists at Sigma-Aldrich, who have experience in all areas of research including Material Science, have been using this compound .

Chemical Synthesis

Methyl 3-chloro-2,4-difluorobenzoate can also be used in chemical synthesis . Its unique structure and properties may make it a useful reagent in the synthesis of other complex organic compounds .

Chromatography

In the field of chromatography, Methyl 3-chloro-2,4-difluorobenzoate could potentially be used as a standard or a test compound .

Analytical Research

This compound can be used in analytical research . Its unique properties can make it a valuable tool in the development and testing of new analytical methods .

Pharmaceutical Research

Methyl 2,3-Difluorobenzoate, a similar compound, is used in the preparation of tricyclic carboxamides as Hepatitis B core protein modulators . It’s possible that Methyl 3-chloro-2,4-difluorobenzoate could have similar applications in pharmaceutical research.

Safety And Hazards

“Methyl 3-chloro-2,4-difluorobenzoate” is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

Future Directions

“Methyl 3-chloro-2,4-difluorobenzoate” is currently used for research and development purposes . Its future directions will likely depend on the outcomes of this research. It’s worth noting that the compound is available from multiple suppliers, indicating a demand in the scientific community .

properties

IUPAC Name

methyl 3-chloro-2,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYHTALZVVERSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673202
Record name Methyl 3-chloro-2,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-2,4-difluorobenzoate

CAS RN

948833-74-7
Record name Methyl 3-chloro-2,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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